1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for regioselective functionalization and derivatization of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Hydroxy-ethoxy)-ethyl)-3-naphthalen-1-yl-urea
- Naphthalen-1-yl-carbamic acid 1-phenyl-ethyl ester
Uniqueness
1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-ethyl-1-(2-hydroxyphenyl)-5-naphthalen-1-yl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C25H22N2O5/c1-2-25(24(31)32)20-19(21(26-25)16-11-5-6-13-18(16)28)22(29)27(23(20)30)17-12-7-9-14-8-3-4-10-15(14)17/h3-13,19-21,26,28H,2H2,1H3,(H,31,32) |
InChI Key |
VGNXSJKGRLRVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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